N-methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide N-methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2548985-65-3
VCID: VC11814189
InChI: InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)4-9-5-19(6-9)13-11-12(15-7-14-11)16-8-17-13/h7-10H,2-6H2,1H3,(H,14,15,16,17)
SMILES: CN(CC1CN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C4CC4
Molecular Formula: C13H18N6O2S
Molecular Weight: 322.39 g/mol

N-methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide

CAS No.: 2548985-65-3

Cat. No.: VC11814189

Molecular Formula: C13H18N6O2S

Molecular Weight: 322.39 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide - 2548985-65-3

Specification

CAS No. 2548985-65-3
Molecular Formula C13H18N6O2S
Molecular Weight 322.39 g/mol
IUPAC Name N-methyl-N-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide
Standard InChI InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)4-9-5-19(6-9)13-11-12(15-7-14-11)16-8-17-13/h7-10H,2-6H2,1H3,(H,14,15,16,17)
Standard InChI Key AUWXXRDVRAKQBU-UHFFFAOYSA-N
SMILES CN(CC1CN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C4CC4
Canonical SMILES CN(CC1CN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C4CC4

Introduction

Chemical Identity and Basic Properties

N-Methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a heterocyclic compound with a molecular formula of C13H18N6O2S\text{C}_{13}\text{H}_{18}\text{N}_{6}\text{O}_{2}\text{S} and a molecular weight of 322.39 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its complex architecture, which includes a purine core, an azetidine ring, a cyclopropane sulfonamide group, and a methyl substituent.

Structural Composition

The compound’s structure comprises three distinct moieties:

  • Purine scaffold: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9. The 6-position is substituted with an azetidine ring.

  • Azetidine ring: A four-membered saturated nitrogen-containing heterocycle attached to the purine’s 6-position. The azetidine’s 3-position is further functionalized with a methylcyclopropanesulfonamide group.

  • Cyclopropanesulfonamide: A strained cyclopropane ring linked to a sulfonamide group, which is N-methylated to enhance lipophilicity and metabolic stability.

Table 1 summarizes key physicochemical properties derived from computational and experimental data:

PropertyValue
CAS Number2548985-65-3
Molecular FormulaC13H18N6O2S\text{C}_{13}\text{H}_{18}\text{N}_{6}\text{O}_{2}\text{S}
Molecular Weight322.39 g/mol
Hydrogen Bond Donors3 (NH groups)
Hydrogen Bond Acceptors8 (N, O, S atoms)
Topological Polar Surface Area144 Ų (estimated)

Structural and Stereochemical Analysis

Purine-Azetidine Connectivity

The purine moiety’s 6-position is covalently bonded to the azetidine ring’s nitrogen atom, forming a C–N linkage. This substitution pattern is critical for mimicking endogenous purine nucleosides, potentially enabling interactions with adenosine receptors or purine-metabolizing enzymes. The azetidine’s constrained geometry may influence the compound’s binding affinity by pre-organizing the molecule into a bioactive conformation.

Cyclopropane Sulfonamide Functionalization

The cyclopropane ring introduces angular strain, which can enhance binding selectivity by reducing conformational flexibility. The sulfonamide group (SO2NH-\text{SO}_{2}\text{NH}-) contributes hydrogen-bonding capabilities and acidity (pKa10\text{p}K_a \approx 10), favoring interactions with basic residues in enzymatic active sites. N-Methylation of the sulfonamide mitigates its polarity, improving membrane permeability.

Synthesis and Characterization

Analytical Data

Key characterization methods likely include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent connectivity.

  • High-Resolution Mass Spectrometry (HRMS): Verification of the molecular ion ([M+H]+=323.13[\text{M}+\text{H}]^+ = 323.13).

  • X-ray Diffraction: Resolving stereochemistry and crystal packing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator